2-Methyl-6-nitro-1h-benzo[d]imidazole-4-carboxylic acid
CAS No.:
Cat. No.: VC20363689
Molecular Formula: C9H7N3O4
Molecular Weight: 221.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7N3O4 |
|---|---|
| Molecular Weight | 221.17 g/mol |
| IUPAC Name | 2-methyl-6-nitro-1H-benzimidazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C9H7N3O4/c1-4-10-7-3-5(12(15)16)2-6(9(13)14)8(7)11-4/h2-3H,1H3,(H,10,11)(H,13,14) |
| Standard InChI Key | SUDKCRMGBGTASQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(C=C(C=C2N1)[N+](=O)[O-])C(=O)O |
Introduction
Chemical Profile and Structural Characteristics
Molecular Architecture
The compound’s structure consists of a benzimidazole core, a bicyclic system formed by fusing a benzene ring with an imidazole ring. Key substituents include:
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Methyl group at the 2-position: Enhances lipophilicity and steric effects.
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Nitro group at the 6-position: Introduces electron-withdrawing properties, influencing redox potential and intermolecular interactions.
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Carboxylic acid at the 4-position: Provides a site for salt formation, hydrogen bonding, and derivatization.
The planar aromatic system facilitates π-π stacking interactions, while the nitro and carboxylic acid groups enable participation in acid-base and nucleophilic substitution reactions .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 221.17 g/mol |
| CAS Number | 101861-49-8 |
| Density | Not reported |
| Melting Point | Not reported |
| Solubility | Likely polar aprotic solvents |
The lack of reported melting and boiling points suggests challenges in purification or stability under standard conditions .
Synthesis and Reaction Mechanisms
Synthetic Routes
The synthesis typically involves cyclocondensation reactions, as outlined below:
Route 1: Acid-Catalyzed Cyclization
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Precursor: o-Phenylenediamine derivatives and carboxylic acids.
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Conditions: Heating under reflux in polyphosphoric acid (PPA) or hydrochloric acid.
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Mechanism: Nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration and aromatization .
Route 2: Transition Metal-Catalyzed Reactions
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Catalysts: Copper(I) bromide or iron-sulfur complexes.
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Yield Optimization: Reactions conducted at 60–80°C with pH 6–7 yield 70–85% product.
Reaction Conditions and Yields
| Method | Catalyst | Temperature | Yield (%) |
|---|---|---|---|
| Acid-catalyzed | PPA | 120°C | 65 |
| Copper(I) bromide | CuBr | 80°C | 82 |
| Iron-sulfur | Fe-S | 60°C | 78 |
Catalysts improve cyclization efficiency by stabilizing intermediates or lowering activation energy .
Biological and Pharmacological Properties
Antimicrobial Activity
The nitro group’s electron-withdrawing nature enhances membrane penetration and interaction with microbial enzymes. In vitro studies against Staphylococcus aureus and Escherichia coli show minimum inhibitory concentrations (MICs) of 12.5–25 µg/mL, comparable to standard antibiotics .
Mechanism of Action
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Nitroreductase Activation: Enzymatic reduction of the nitro group generates reactive intermediates that damage DNA.
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Topoisomerase Inhibition: Planar structure intercalates DNA, impairing replication .
Comparative Analysis with Structural Analogues
| Compound | Substituents | Bioactivity (IC₅₀) |
|---|---|---|
| 6-Chloro-2-methyl derivative | Cl at 6-position | HeLa: 55 µM |
| 5-Nitro-2-carboxylic acid | NO₂ at 5-position | MCF-7: 50 µM |
The 6-nitro substitution in 2-methyl-6-nitro-1H-benzo[d]imidazole-4-carboxylic acid confers superior antimicrobial activity over chloro analogues .
Future Perspectives in Research
Derivative Development
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Esterification: Masking the carboxylic acid to improve bioavailability.
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Metal Complexation: Enhancing anticancer activity via platinum or ruthenium chelates .
Green Synthesis
Exploration of microwave-assisted or enzymatic methods to reduce reaction times and waste.
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